5-氯-1,3-二甲基-1H-吡唑

描述

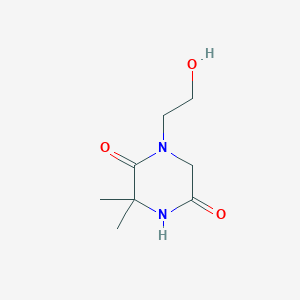

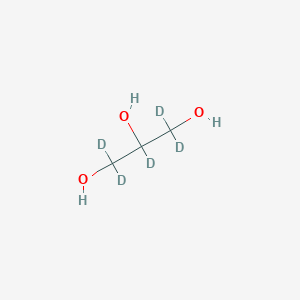

5-Chloro-1,3-dimethylpyrazole, also known as 5-Chloro-1,3-dimethylpyrazole, is a useful research compound. Its molecular formula is C5H7ClN2 and its molecular weight is 130.57 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Chloro-1,3-dimethylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1,3-dimethylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,3-dimethylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

5-氯-1,3-二甲基-1H-吡唑: 是有机合成中一种宝贵的构建模块。其氯原子和吡唑基团使其成为构建更复杂分子的通用试剂。 它常用于合成各种杂环化合物,这些化合物在药物和农用化学品开发中至关重要 .

药物研究

该化合物是开发各种药理活性分子的一种前体。其衍生物因其作为抗炎药、镇痛药和解热药的潜力而被研究。 吡唑部分是具有显著治疗特性的分子中的常见特征 .

材料科学

在材料科学中,5-氯-1,3-二甲基-1H-吡唑可用于制造具有特定性能的聚合物。 这些聚合物可能表现出独特的特性,例如热稳定性、导电性或光反应性,使其适用于先进材料 .

催化

该化合物及其在催化中的作用也正在研究中。 它可以作为过渡金属催化剂的配体,这些催化剂用于各种化学反应,包括对工业过程很重要的反应 .

农用化学品研究

作为农用化学品研究的一部分,5-氯-1,3-二甲基-1H-吡唑的衍生物因其除草活性、杀虫活性而被研究。 吡唑环的修饰可以导致开发出新的、更有效的农用化学品 .

分析化学

在分析化学中,该化合物可用作其他物质的定量分析中的标准品或试剂。 其明确的结构和性质使其适用于各种光谱和色谱技术 .

环境科学

环境科学研究可能利用5-氯-1,3-二甲基-1H-吡唑来研究其降解产物及其对生态系统的影响。 了解其在环境中的行为对于评估与使用它相关的风险至关重要 .

生物化学

在生物化学中,该化合物与酶和其他生物分子的相互作用引起了人们的兴趣。 它可用于探测酶的功能或作为与疾病机制相关的研究中的潜在抑制剂 .

安全和危害

属性

IUPAC Name |

5-chloro-1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUSLFAWARYAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334663 | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54454-10-3 | |

| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54454-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,3-dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes for 5-Chloro-1,3-dimethylpyrazole?

A: 5-Chloro-1,3-dimethylpyrazole can be synthesized through several routes. One approach involves the alkylation of 3-methylpyrazole with 2-phenethyl p-toluenesulfonate, yielding 5-chloro-1,3-dimethylpyrazole alongside its isomer, 3-methyl-1-(2-phenethyl)pyrazole []. Another method utilizes the reaction of substituted-2-(phenethyl)hydrazine hydrochloride with acetoacetaldehyde dimethylacetal to obtain the desired compound []. Further functionalization, such as iodination, can be achieved through reactions with I2/HIO3 in acetic acid, yielding compounds like 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole [].

Q2: What are the primary applications of 5-Chloro-1,3-dimethylpyrazole in organic synthesis?

A: 5-Chloro-1,3-dimethylpyrazole serves as a versatile building block in organic synthesis. Its reactivity allows for further modifications at different positions of the pyrazole ring. For instance, it can undergo palladium-catalyzed direct arylation at the 4-position, providing access to 4-aryl pyrazoles []. This strategy allows for the synthesis of diversely substituted pyrazole derivatives, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Q3: How does the structure of 5-Chloro-1,3-dimethylpyrazole-4-carboxamide derivatives influence their antifungal activity?

A: Research indicates a strong correlation between the structure of N-substituted phenyl 5-chloro-1,3-dimethylpyrazole-4-carboxamides and their antifungal activity against Rhizoctonia solani [, ]. The presence of electron-releasing groups at the meta position of the phenyl ring significantly enhances fungicidal activity []. Quantitative structure-activity relationship (QSAR) studies have identified key physicochemical parameters influencing activity, including log k', hydrophobic parameters, electronic parameters, and steric parameters [].

Q4: Are there any safety concerns regarding the nitration of 5-Chloro-1,3-dimethylpyrazole?

A: Nitration reactions are generally associated with safety risks due to the potential for exothermic reactions and the formation of unstable byproducts. Research on the nitration of 5-chloro-1,3-dimethyl-1H-pyrazole has investigated these risks, particularly focusing on the thermal stability and shock sensitivity of the nitrated product []. The study suggests that dilution with H2SO4 can mitigate some of these risks [].

Q5: What analytical techniques are commonly employed for characterizing and quantifying 5-Chloro-1,3-dimethylpyrazole and its derivatives?

A: Various spectroscopic techniques are used for the structural characterization of 5-chloro-1,3-dimethylpyrazole and its derivatives. These include 1H NMR, 13C NMR, 15N NMR, IR, and MS []. These techniques provide valuable information about the compound's structure, purity, and presence of functional groups. Additional analytical methods, such as HPLC or GC, can be employed to quantify the compound in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)